9S,10R-methylene-octadecanoic acid
Overview
Description
9S,10R-methylene-octadecanoic acid: is a cyclopropane fatty acid that has been found in bacteria and the digestive glands of P. globosa . It is a component of the cell membrane of Staphylococcus aureus and is secreted by Helicobacter pylori . This compound plays a role in enhancing histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells .
Scientific Research Applications
9S,10R-methylene-octadecanoic acid has several scientific research applications:
Mechanism of Action
Target of Action
cis-9,10-Methyleneoctadecanoic acid, also known as 8-[(1S,2R)-2-OCTYLCYCLOPROPYL]OCTANOIC ACID, is a cyclopropane fatty acid that has been found in bacteria and in the digestive glands of P. globosa . It is a component of the cell membrane of Staphylococcus aureus .
Mode of Action
This compound is secreted by H. pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells . It also activates protein kinase C (PKC) in a calcium-dependent manner .
Biochemical Pathways
The compound is involved in the biochemical pathways related to acid secretion in parietal cells. It enhances the stimulation of acid secretion by histamine and dibutyryl cAMP . It also plays a role in the activation of protein kinase C (PKC), which is involved in various cellular functions, including cell growth and differentiation, gene expression, and secretion .
Pharmacokinetics
It is known that the compound is a component of bacterial cell membranes and can be secreted by certain bacteria . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in enhanced acid secretion in parietal cells and activation of protein kinase C (PKC) . It is also known to be a component of the cell membrane of Staphylococcus aureus, and its levels were reduced after treatment with carvacrol .
Action Environment
The action of cis-9,10-Methyleneoctadecanoic acid can be influenced by various environmental factors. For instance, its levels in Staphylococcus aureus cell membranes decrease upon treatment with carvacrol . The compound’s action may also be influenced by the presence of other compounds or conditions in the environment.
Biochemical Analysis
Biochemical Properties
cis-9,10-Methyleneoctadecanoic acid is secreted by H. pylori and enhances histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells . It also activates protein kinase C (PKC) in a calcium-dependent manner .
Cellular Effects
In gastric mucous cells, treatment with cis-9,10-Methyleneoctadecanoic acid caused translocation of PKC from the cytosol to the nuclear, mitochondrial and membrane fraction . Furthermore, cis-9,10-Methyleneoctadecanoic acid stimulated [3H]thymidine incorporation into the DNA of these cells .
Molecular Mechanism
The effect of cis-9,10-Methyleneoctadecanoic acid upon PKC activation was Ca2+ dependent but did not require phosphatidylserine as phospholipid cofactor . These findings indicate that cis-9,10-Methyleneoctadecanoic acid interacts at the phospholipid- and the diacylglycerol-binding domain to elicit PKC activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9S,10R-methylene-octadecanoic acid can be synthesized through various chemical reactions involving cyclopropanation of unsaturated fatty acids . The reaction typically involves the use of reagents such as diazomethane or diiodomethane in the presence of a catalyst like rhodium or copper . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps like purification through chromatography and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 9S,10R-methylene-octadecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts under high pressure.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of light or a catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds .
Comparison with Similar Compounds
Dihydrosterculic acid: Another cyclopropane fatty acid with similar properties.
Methyl cis-9,10-Methyleneoctadecanoate: A methyl ester derivative used as a standard in biochemical assays.
Uniqueness: 9S,10R-methylene-octadecanoic acid is unique due to its specific role in bacterial cell membranes and its ability to enhance acid secretion in gastric cells . Its activation of PKC in a calcium-dependent manner also distinguishes it from other similar compounds .
Properties
IUPAC Name |
8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXZQLDUVAKMBQ-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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